molecular formula C16H23NO3 B2552823 benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1624301-98-9

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2552823
CAS No.: 1624301-98-9
M. Wt: 277.364
InChI Key: URDUQSWXJSKYIG-AWEZNQCLSA-N
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Description

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2S)-2-(2-methoxypropan-2-yl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product. Purification steps, such as recrystallization or column chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the methoxypropan-2-yl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-(2-ethoxypropan-2-yl)pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-(2-methylpropan-2-yl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,19-3)14-10-7-11-17(14)15(18)20-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDUQSWXJSKYIG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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